3-(1H-benzimidazol-1-yl)-N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide
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Overview
Description
3-(1H-benzimidazol-1-yl)-N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-benzimidazol-1-yl)-N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide typically involves the condensation of benzimidazole derivatives with aldehydes or ketones. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the desired product in high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-(1H-benzimidazol-1-yl)-N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, and other electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound .
Scientific Research Applications
3-(1H-benzimidazol-1-yl)-N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.
Mechanism of Action
The mechanism of action of 3-(1H-benzimidazol-1-yl)-N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A parent compound with a wide range of biological activities.
2-Substituted Benzimidazoles: Compounds with similar structures but different substituents, leading to varied biological activities.
Benzimidazole Derivatives: Compounds with additional functional groups, enhancing their chemical and biological properties.
Uniqueness
3-(1H-benzimidazol-1-yl)-N’-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]propanehydrazide is unique due to its specific structure, which combines the benzimidazole core with a hydrazide moiety and a substituted phenyl group
Properties
Molecular Formula |
C18H18N4O3 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
3-(benzimidazol-1-yl)-N-[(Z)-(2-hydroxy-3-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C18H18N4O3/c1-25-16-8-4-5-13(18(16)24)11-20-21-17(23)9-10-22-12-19-14-6-2-3-7-15(14)22/h2-8,11-12,24H,9-10H2,1H3,(H,21,23)/b20-11- |
InChI Key |
MFPMSIIOJFDTFF-JAIQZWGSSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N\NC(=O)CCN2C=NC3=CC=CC=C32 |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)CCN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
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